Scopoletin
Overview
Description
Scopoletin, also known as 6-methoxy-7 hydroxycoumarin, is a naturally occurring coumarin commonly found in many edible plants . It plays an important role in human health and is often related to the defense mechanism of plants towards infection by parasites and microbes .
Synthesis Analysis
The biosynthetic precursor to scopoletin acid is 4-coumaroyl-CoA . Scopoletin is derived from 1,2-benzopyrones, which is the core structure of coumarins formed through hydroxylation of cinnamates, trans/cis isomerization of the side chain, and lactonization .
Molecular Structure Analysis
Structurally, scopoletin is identified to have two aromatic rings supplemented with a hydroxyl group substitution together with a methoxy group and one oxo group .
Chemical Reactions Analysis
Scopoletin is a phenolic coumarin compound found in various plants with the phenylpropane pathway . It is often related to the defense mechanism of plants towards infection by parasites and microbes .
Physical And Chemical Properties Analysis
Scopoletin is a beige powder . Its melting point is between 203 - 205 °C . It is highly fluorescent when dissolved in DMSO or water .
Scientific Research Applications
Antioxidant Activity
Scopoletin has been identified for its antioxidant properties, where it demonstrated the ability to scavenge superoxide anions in a concentration-dependent manner, suggesting its potential utility in preventing superoxide anion-induced damage in vivo (Shaw et al., 2003).
Anti-thyroid and Antihyperglycemic Effects
Research on scopoletin isolated from Aegle marmelos leaves revealed its potential to regulate hyperthyroidism and hyperglycemia in hyperthyroid rats, demonstrating superior therapeutic activity without hepatotoxicity, unlike standard antithyroid drugs (Panda & Kar, 2006).
Anti-cancer Potential
Scopoletin has shown promise in cancer therapy, particularly in skin cancer, through modulating the expression of signal proteins and promoting apoptotic pathways, leading to a reduction in papilloma growth in mice (Bhattacharyya et al., 2009).
Immunomodulatory Effects
In the context of autoimmune disorders like multiple sclerosis, scopoletin was found to ameliorate symptoms by inhibiting NF-κB activity in dendritic cells, reducing inflammation and demyelination in the central nervous system (Zhang et al., 2019).
Metabolic Disorders
Scopoletin supplementation has shown beneficial effects on hepatic steatosis and inflammation in diabetic mice, suggesting its protective role against diabetes-induced metabolic disorders (Choi et al., 2017).
Anti-inflammatory Effects
Scopoletin's ability to inhibit the production of inflammatory cytokines through the IκB/NF-κB signal cascade in human mast cells highlights its potential as a regulatory agent for inflammatory reactions mediated by mast cells (Moon et al., 2007).
Future Directions
Scopoletin has the potential to act as a drug candidate in the treatment of cancer, liver disease, diabetes, neurodegenerative disease, and mental disorders . In view of its merits and limitations, scopoletin is a suitable lead compound for the development of new, efficient, and low-toxicity derivatives . Additional studies are needed to explore its molecular mechanisms and targets, verify its toxicity, and promote its oral bioavailability .
properties
IUPAC Name |
7-hydroxy-6-methoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-9-4-6-2-3-10(12)14-8(6)5-7(9)11/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODXRVNMMDRFIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075368 | |
Record name | Scopoletin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Tan powder; [Acros Organics MSDS], Solid | |
Record name | Scopoletin | |
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Record name | Scopoletin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034344 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Product Name |
Scopoletin | |
CAS RN |
92-61-5 | |
Record name | Scopoletin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Scopoletin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092615 | |
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Record name | scopoletin | |
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Record name | Scopoletin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-hydroxy-6-methoxycoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.975 | |
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Record name | SCOPOLETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KLF1HS0SXJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Scopoletin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034344 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
204 °C | |
Record name | Scopoletin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034344 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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